

# An In-Depth Guide to the Discovery and Development of Viltolarsen

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NS-062    |           |
| Cat. No.:            | B15611047 | Get Quote |

#### Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene, which prevent the production of functional dystrophin, a protein crucial for maintaining the structural integrity of muscle fibers.[1][3] One promising therapeutic strategy for a subset of DMD patients is exon skipping. This approach uses antisense oligonucleotides to modulate the splicing of pre-messenger RNA (pre-mRNA), effectively "hiding" a specific exon from the cellular splicing machinery.[1][3][4] This can restore the reading frame of the gene, leading to the production of a shorter, but partially functional, dystrophin protein, akin to that seen in the milder form of the disease, Becker muscular dystrophy (BMD).[1][5]

Viltolarsen (brand name VILTEPSO®) is a phosphorodiamidate morpholino oligonucleotide (PMO) designed to induce skipping of exon 53 in the DMD gene.[1][5][6] This therapy is applicable to approximately 8-10% of the DMD patient population whose mutations are amenable to exon 53 skipping.[1][4][6]

### **Mechanism of Action**

Viltolarsen's mechanism of action is centered on targeted exon skipping.[3] In patients with specific deletions (e.g., deletions of exons 45-52 or 50-52), the genetic code's reading frame is disrupted, leading to a premature stop codon and the absence of functional dystrophin.[1][5][7] Viltolarsen is a 21-nucleotide antisense oligonucleotide that binds to a specific sequence on



exon 53 of the DMD pre-mRNA.[1] This binding blocks the splicing machinery from recognizing and including exon 53 in the mature mRNA.[1][3] By excluding exon 53, the reading frame is restored, allowing the translation process to continue and produce a truncated, yet functional, dystrophin protein.[1][3][5][7] This BMD-like dystrophin can partially restore muscle function and slow disease progression.[5]



Click to download full resolution via product page

**Caption:** Viltolarsen's mechanism of action to restore the dystrophin reading frame.

### **Clinical Development Program**

The clinical development of viltolarsen was spearheaded by Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan, building on preclinical studies in a DMD dog model.[6] The pivotal study leading to its accelerated FDA approval was a Phase 2, two-period, dose-finding trial (NCT02740972) conducted in North America, alongside parallel studies in Japan.[8][9]

### **Phase 2 Study (NCT02740972)**

This study enrolled 16 ambulatory boys with DMD, aged 4 to less than 10 years, with mutations amenable to exon 53 skipping.[8][10] The trial was designed to evaluate the safety, tolerability, and efficacy of two intravenous doses of viltolarsen: 40 mg/kg/week and 80 mg/kg/week.[8][11]

 Study Design: The trial consisted of a 4-week double-blind, placebo-controlled period, followed by a 20-week open-label treatment period.[11][12][13] All participants received



viltolarsen from week 5 onwards.[12][13]

- Primary Endpoints: The primary objectives were to evaluate safety and tolerability, and to
  measure the change in dystrophin protein levels from baseline after 20-24 weeks of
  treatment, as assessed by Western blot.[12]
- Key Results: The study met its primary endpoints. After 24 weeks, treatment with viltolarsen resulted in a significant increase in dystrophin expression. All 16 participants showed an increase in dystrophin levels.[14] The mean dystrophin level increased to 5.7% of normal in the 40 mg/kg/wk group and 5.9% of normal in the 80 mg/kg/wk group.[8][10] Importantly, 88% of patients achieved dystrophin levels greater than 3% of normal.[8][10]

A long-term extension (LTE) of this study followed participants for four years and showed a stabilization of motor function over the first two years and a significant slowing of disease progression in the subsequent two years compared to a natural history control group.[10][14]

### **Confirmatory Phase 3 Study (RACER53)**

The RACER53 study (NCT04060199) was a global, randomized, placebo-controlled trial designed to confirm the clinical benefit of viltolarsen.[10][15] The study enrolled 77 ambulatory boys and evaluated an 80 mg/kg weekly dose against a placebo over 48 weeks.[16][17] The primary endpoint was the Time to Stand from Supine (TTSTAND) velocity.[15][17]

Preliminary results announced in May 2024 indicated that the study did not meet its primary endpoint, as no statistically significant difference was observed between the viltolarsen and placebo groups.[15][16][17] Both groups showed a trend of increased velocity from baseline. [16][17] Viltolarsen maintained a favorable safety profile, with all adverse events being mild or moderate.[10][15] Further detailed analyses are underway to understand these results fully.[10] [17]

# Quantitative Data Presentation Table 1: Summary of Phase 2 Efficacy Data (NCT02740972) at 24 Weeks



| Parameter                                             | 40 mg/kg/wk Cohort (n=8) | 80 mg/kg/wk Cohort (n=8) |
|-------------------------------------------------------|--------------------------|--------------------------|
| Mean Age (years)                                      | 7.4                      | 6.9                      |
| Baseline Dystrophin (% of Normal)                     | 0.3%                     | 0.6%                     |
| Post-Treatment Dystrophin (% of Normal)               | 5.7%                     | 5.9%                     |
| Mean Change in Dystrophin (% of Normal)               | +5.4% (p<0.001)          | +5.3% (p=0.012)          |
| Patients >3% of Normal  Dystrophin                    | 7 of 8 (88%)             | 7 of 8 (88%)             |
| Data sourced from clinical trial publications.[8][10] |                          |                          |

**Table 2: Common Treatment-Emergent Adverse Events** 

(Phase 2 Study)

| Adverse Event                                                                          | Frequency (>1 Patient) |  |
|----------------------------------------------------------------------------------------|------------------------|--|
| Upper Respiratory Tract Infection / Cold                                               | Common                 |  |
| Injection Site Reaction                                                                | Common                 |  |
| Cough                                                                                  | Common                 |  |
| Pyrexia (Fever)                                                                        | Common                 |  |
| Nasal Congestion                                                                       | Common                 |  |
| Bruising                                                                               | Common                 |  |
| Arthralgia (Joint Pain)                                                                | Common                 |  |
| Diarrhea                                                                               | Common                 |  |
| Vomiting                                                                               | Common                 |  |
| No serious adverse events or treatment discontinuations were reported in the study.[8] |                        |  |



# Experimental Protocols Protocol 1: Dystrophin Quantification by Western Blot

Western blotting is a key method used to quantify the amount of dystrophin protein in muscle tissue.[2][18] The protocol used in the viltolarsen trials was validated to ensure sensitivity and robustness.[19]

- Sample Preparation: Muscle biopsy samples (taken from the biceps at baseline and 24 weeks) are snap-frozen.[13] Total protein is extracted by solubilizing the tissue in a lysis buffer (e.g., 4.4 mM Tris, 9% sodium dodecyl sulfate, 4% glycerol, 5% β-mercaptoethanol).
   [20][21] The total protein concentration is determined.
- Gel Electrophoresis: A standardized amount of total protein (e.g., 25 μg) from each sample is loaded onto a tris-acetate gradient gel (e.g., 3-8%).[20][21] A standard curve, created by mixing lysate from a healthy control with DMD patient lysate to generate a range of known dystrophin concentrations (e.g., 0.25% to 4% of normal), is run on the same gel.[13][19]
- Protein Transfer: Proteins are transferred from the gel to a nitrocellulose membrane using a tank transfer apparatus.[22]
- Antibody Incubation:
  - The membrane is blocked (e.g., with 5% milk in TBS-T) to prevent non-specific binding.
  - The membrane is incubated overnight at 4°C with a primary anti-dystrophin antibody (e.g., ab15277).[20][21]
  - A primary antibody against a loading control protein (e.g., sarcomeric α-actinin or GAPDH)
     is also used for normalization.[21][22]
- Detection and Quantification:
  - The membrane is washed and incubated with a fluorescently labeled secondary antibody (e.g., LI-COR Odyssey antibodies).[22]
  - The membrane is imaged, and the intensity of the protein bands is measured.



 The amount of dystrophin in the patient samples is calculated by comparing their band intensities to the standard curve, after normalizing to the loading control.[19]

# Protocol 2: Dystrophin Localization by Immunohistochemistry (IHC)

IHC is used to visualize the presence and localization of dystrophin protein at the sarcolemma (the muscle fiber membrane).[18][23][24]

- Sectioning: Serial transverse sections are cut from the frozen muscle biopsy blocks.[23]
- Fixation and Permeabilization: Sections are fixed (e.g., with formalin) and permeabilized to allow antibody access.[25]
- Antibody Incubation:
  - Sections are incubated with a primary antibody against dystrophin (e.g., Dys-2).[25]
  - To control for membrane integrity, adjacent sections may be stained with an antibody against another sarcolemmal protein like β-spectrin.[24][25]
- Detection: A secondary antibody conjugated to a fluorescent marker or an enzyme (for chromogenic detection) is applied.[25]
- Imaging and Analysis: Sections are imaged using fluorescence microscopy. The analysis
  involves quantifying the percentage of dystrophin-positive fibers, which shows the restoration
  of dystrophin at its correct location in the muscle cell.[14]





Click to download full resolution via product page

**Caption:** Generalized workflow for a pivotal Viltolarsen clinical trial.



### **Regulatory Journey**

Based on the significant increase in dystrophin production observed in the Phase 2 trial (NCT02740972), Viltolarsen was granted Accelerated Approval by the U.S. Food and Drug Administration (FDA) in August 2020.[4][15] This pathway allows for earlier approval of drugs that treat serious conditions and fill an unmet medical need based on a surrogate endpoint—in this case, dystrophin production—that is reasonably likely to predict clinical benefit.[15] Continued approval for this indication may be contingent upon verification of clinical benefit in a confirmatory trial, such as the RACER53 study.[4][15] Viltolarsen was also approved in Japan in March 2020.[8][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy:
   A Japanese Experience PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duchenne muscular dystrophy Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Viltolarsen: From Preclinical Studies to FDA Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldduchenne.org [worldduchenne.org]
- 9. parentprojectmd.org [parentprojectmd.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Safety, Tolerability, and Efficacy of Viltolarsen in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy and Safety of Viltolarsen in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study PMC [pmc.ncbi.nlm.nih.gov]
- 15. NS Pharma Shares Preliminary Results of Viltolarsen (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]
- 16. parentprojectmd.org [parentprojectmd.org]
- 17. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. neurology.org [neurology.org]
- 20. Dystrophin quantification: Biological and translational research implications PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [An In-Depth Guide to the Discovery and Development of Viltolarsen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611047#discovery-and-development-of-viltolarsen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com